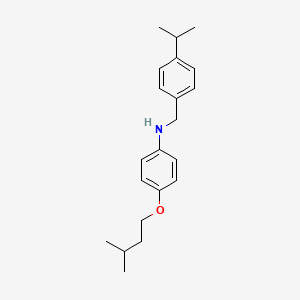![molecular formula C18H23NO B1385419 N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline CAS No. 1040682-66-3](/img/structure/B1385419.png)
N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline
Descripción general
Descripción
“N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline” is a chemical compound with the molecular formula C18H23NO and a molecular weight of 269.38 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline” consists of an aniline group (a benzene ring with an amino group) that is substituted with dimethyl groups at the 2 and 3 positions, and a dimethylphenoxyethyl group at the nitrogen .Aplicaciones Científicas De Investigación
Antibacterial and Enzyme Inhibition Studies
N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline and its derivatives have been studied for their antibacterial properties against both Gram-positive and Gram-negative bacteria. These compounds have also been evaluated for their lipoxygenase inhibitory activity. For instance, N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides have shown substantial antibacterial and lipoxygenase inhibitory activities (Rasool et al., 2016).
Synthesis and Spectral Analysis
The synthesis and spectral analysis of compounds related to N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline are crucial in understanding their chemical properties. Various methods have been developed for synthesizing these compounds and their analogues, and their structures have been corroborated through IR, 1H-NMR, and EIMS spectral data analysis (Lan-xiang, 2011).
Conformational Analyses in Different Environments
The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which are structurally similar to N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline, have been reported. These analyses, carried out through X-ray diffraction analysis, reveal insights into the conformations of the amine fragments in different salt forms and environments (Nitek et al., 2020).
Photoluminescence Characteristics
The photoluminescence characteristics of compounds related to N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline have been studied. For example, a comparative investigation on the photophysical properties of a quinoxaline derivative, closely related to N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline, showed that the solvent-stabilized charge-transfer state can participate in the relaxation of excited molecules, influencing the color and intensity of photoluminescence, which is significant for optoelectronic applications (Wang et al., 2021).
High-Pressure Effects on Excited Complex State Formation
The effect of pressure on the formation of the intramolecular excited complex state in compounds structurally related to N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline has been explored. This research is crucial in understanding the behavior of these compounds under different physical conditions and has implications for their use in high-pressure environments (Hara & Obara, 1985).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-2,3-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13-8-9-17(12-15(13)3)20-11-10-19-18-7-5-6-14(2)16(18)4/h5-9,12,19H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKOVJZTXLXHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCCOC2=CC(=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline](/img/structure/B1385336.png)
![2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385340.png)

![N-[3-(Isopentyloxy)benzyl]-2-methoxyaniline](/img/structure/B1385343.png)
![N-[4-(Tert-butyl)benzyl]-2-methoxyaniline](/img/structure/B1385344.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline](/img/structure/B1385347.png)
![N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1385349.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1385351.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline](/img/structure/B1385354.png)

![N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine](/img/structure/B1385357.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline](/img/structure/B1385358.png)
![3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385359.png)